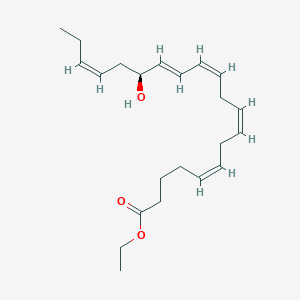
Exeporfinium chloride
Overview
Description
Exeporfinium chloride is a synthetic, di-cationic porphyrin derivative known for its potent antimicrobial properties. It is primarily being developed as a treatment for methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacterial infections. The compound works by weakening bacterial cell walls, making it a promising candidate in the fight against antibiotic-resistant bacteria .
Scientific Research Applications
Exeporfinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying porphyrin chemistry and its interactions with various reagents.
Biology: The compound is studied for its effects on bacterial cell walls and its potential to disrupt biofilms.
Medicine: this compound is being developed as a treatment for MRSA and other antibiotic-resistant infections.
Mechanism of Action
Exeporfinium chloride exerts its effects by disrupting bacterial cell walls. The di-cationic nature of the compound allows it to interact with negatively charged components of the bacterial cell wall, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad range of gram-positive bacteria, including MRSA .
Safety and Hazards
Future Directions
Exeporfinium chloride is being developed clinically for the decolonization of Staphylococcus aureus in the nasal cavity to prevent post-operative staphylococcal infections . It has shown significant reduction of nasal S. aureus in preoperative cardiac surgery patients . Furthermore, XF-73 dermal formulation was found to be 100 times more effective at killing MRSA (USA 300 strain) than the topical antibiotic mupirocin, in two skin infection models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Exeporfinium chloride is synthesized through a multi-step process involving the formation of a porphyrin core followed by the introduction of cationic groups. The synthesis typically begins with the condensation of pyrrole and aldehyde derivatives to form the porphyrin macrocycle.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The final product is then purified using techniques like crystallization and chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Exeporfinium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin core, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with modified electronic and steric properties. These derivatives can exhibit different levels of antimicrobial activity, making them useful for further research and development .
Comparison with Similar Compounds
Similar Compounds
Mupirocin: Another antimicrobial used for nasal decolonization of MRSA.
Chlorhexidine: A broad-spectrum antimicrobial used in various disinfectants and antiseptics.
Bacitracin: An antibiotic used topically for bacterial infections.
Uniqueness
Exeporfinium chloride is unique due to its rapid bactericidal activity and low propensity for inducing bacterial resistance. Unlike mupirocin, which can lead to resistance over time, this compound’s mechanism of action reduces the likelihood of resistance development. Additionally, its di-cationic structure provides a broader spectrum of activity compared to other similar compounds .
properties
CAS RN |
718638-68-7 |
|---|---|
Molecular Formula |
C44H50Cl2N6O2 |
Molecular Weight |
765.8 g/mol |
IUPAC Name |
trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride |
InChI |
InChI=1S/C44H50N6O2.2ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KJLHJQGDBJNMPU-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCOC(C=C1)=CC=C1/C2=C(N/3)\C=CC3=C\C4=N/C(C=C4)=C(C5=CC=C(OCCC[N+](C)(C)C)C=C5)\C(N6)=CC=C6/C=C7C=CC2=N/7.[Cl-].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
XF-73; XF 73; XF73; Exeporfinium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



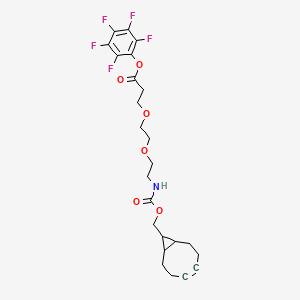
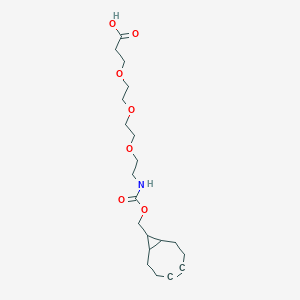
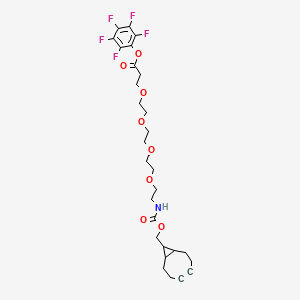
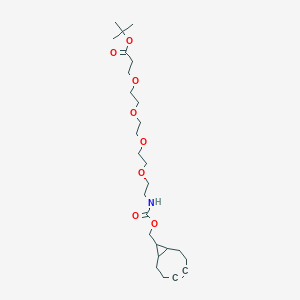
![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)
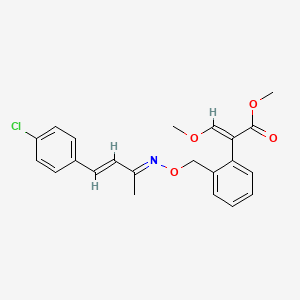

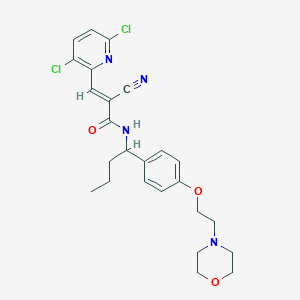
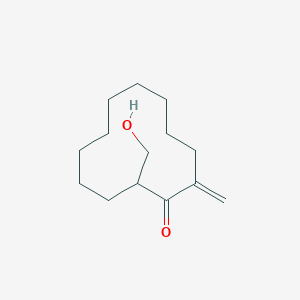
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

